1h-Pyrazolo[3,4-c]pyridazin-3-amine
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Overview
Description
1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that belongs to the class of pyrazolopyridazines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring
Mechanism of Action
Target of Action
1h-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound that has been the subject of extensive research due to its potential biomedical applications Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have a close similarity with the purine bases adenine and guanine , suggesting potential interactions with nucleic acids or proteins that bind these bases.
Mode of Action
It’s suggested that the compound may interact with its targets through various hydrophilic interactions within egfr and cdk-2 receptors
Biochemical Pathways
Given the compound’s potential interactions with egfr and cdk-2 receptors , it may influence pathways related to cell growth and proliferation
Pharmacokinetics
It’s suggested that the compound has good drug-like properties . More detailed pharmacokinetic studies are needed to understand the compound’s bioavailability and other ADME properties.
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-c]pyridazin-3-amine typically involves cyclocondensation reactions. One common method is the cyclocondensation of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyrazolopyridazinones. Another approach involves the chlorination of 5,6-disubstituted 4-cyano-2(1H)-pyridazinone with phosphoryl chloride, followed by cyclocondensation with hydrazine hydrate in ethanol .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-c]pyridazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where common reagents include hydrazine and other nucleophiles.
Cyclocondensation: This reaction is used to form various heterocyclic compounds by reacting with different electrophiles.
Scientific Research Applications
1H-Pyrazolo[3,4-c]pyridazin-3-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazolo[3,4-c]pyridazin-3-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrazolopyridazines: This class includes various compounds with different substitution patterns and biological activities.
Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring and exhibit different chemical properties.
The uniqueness of this compound lies in its specific ring fusion pattern and its ability to form a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
2H-pyrazolo[3,4-c]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H3,6,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUMKUQCGJZBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=NNC(=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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